N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide

CRBN binding steric occupancy ligand efficiency

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide (CAS 62143-63-9, MF: C₁₁H₁₂N₂O₄S, MW: 268.29 g·mol⁻¹) is a synthetic small molecule that pairs a glutarimide ring with an unsubstituted phenylsulfonamide moiety. The sulfonamide linkage directly bridges a benzene ring to the 3-position of a 2,6-dioxopiperidine scaffold, yielding a molecular architecture that is topologically simpler than the phthalimide‐ and isoindolinone‐based scaffolds found in clinical immunomodulatory imide drugs (IMiDs), yet retains the dioxopiperidine substructure widely recognized for its capacity to engage cereblon (CRBN) E3 ubiquitin ligase.

Molecular Formula C11H12N2O4S
Molecular Weight 268.29 g/mol
CAS No. 62143-63-9
Cat. No. B13988055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide
CAS62143-63-9
Molecular FormulaC11H12N2O4S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15)
InChIKeyIVUJJWIVXRGSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide (CAS 62143-63-9) – Key Physicochemical and Structural Baseline for Research Sourcing


N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide (CAS 62143-63-9, MF: C₁₁H₁₂N₂O₄S, MW: 268.29 g·mol⁻¹) is a synthetic small molecule that pairs a glutarimide ring with an unsubstituted phenylsulfonamide moiety . The sulfonamide linkage directly bridges a benzene ring to the 3-position of a 2,6-dioxopiperidine scaffold, yielding a molecular architecture that is topologically simpler than the phthalimide‐ and isoindolinone‐based scaffolds found in clinical immunomodulatory imide drugs (IMiDs), yet retains the dioxopiperidine substructure widely recognized for its capacity to engage cereblon (CRBN) E3 ubiquitin ligase [1]. Its computed LogP and polar surface area (PSA) reside in a range compatible with oral bioavailability space, making it an attractive minimal‐scaffold starting point for structure–activity relationship (SAR) campaigns and PROTAC linker chemistry.

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide: Why Near-Neighbor Benzenesulfonamide Analogs Cannot Be Freely Interchanged


The benzenesulfonamide motif occupies a chemically privileged space in medicinal chemistry; however, even superficial structural congeners of N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide (the “unsubstituted phenyl” compound) can exhibit profoundly different target engagement, metabolic profiles, and synthetic tractability. The unsubstituted phenyl ring provides a unique balance of minimal steric bulk, π-stacking potential, and hydrogen-bond donor capacity (sulfonamide N–H) that is invariably altered by a single methyl or halogen substituent . In the context of cereblon-dependent protein degradation, the three-dimensional complementarity of the N-(2,6-dioxopiperidin-3-yl) group with the CRBN surface is now understood to be exquisitely sensitive to the size and geometry of the appended N-substituent, meaning that even N-methylbenzenesulfonamide or 4-methylbenzenesulfonamide analogs can redirect degradation selectivity or weaken binding affinity by orders of magnitude [1][2]. Furthermore, the benzenesulfonamide analogue cannot be replaced by thalidomide or lenalidomide surrogates without simultaneously importing the phthalimide/isoindolinone toxicophore, which carries distinct off-target liabilities and species-specific metabolic profiles. Thus, assuming equipotent or equivalent behavior among simple in-class benzenesulfonamides is scientifically unjustified without direct head-to-head quantitative evidence.

Quantitative Differentiation Evidence for N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide Against Closest Structural Analogs


Minimal Steric Profile vs. N-(2,6-Dioxopiperidin-3-yl)-4-methylbenzenesulfonamide (CAS 62143-64-0) — Implications for CRBN Cavity Occupancy

The target compound presents an unsubstituted phenyl group, whereas the closest commercially available analog, N-(2,6-dioxopiperidin-3-yl)-4-methylbenzenesulfonamide (CAS 62143-64-0), adds a para-methyl substituent [1]. Molecular mechanics calculations and published CRBN co-crystal structures indicate that the CRBN substrate receptor possesses a shallow hydrophobic pocket that accommodates small aromatic groups; a para-methyl group increases the van der Waals volume by approximately 14 cm³·mol⁻¹ relative to hydrogen, which can sterically clash with the Leu390/Trp400 side chains that line this cavity [2]. Consequently, the unsubstituted compound is predicted to sample a wider conformational landscape within the CRBN pocket, enabling recruitment of neo-substrates that are sterically inaccessible to the methylated analog. While direct CRBN IC₅₀ values for the target compound remain unavailable in public literature, the structural inference is strong based on defined steric constraints of the CRBN ligand-binding site [2].

CRBN binding steric occupancy ligand efficiency

Hydrogen-Bond Donor (HBD) Capacity Relative to Lenalidomide – Minimizing Metabolic Liability in PROTAC Design

Lenalidomide (CAS 191732-72-6) contains a primary aniline (‒NH₂) that contributes one additional hydrogen-bond donor (HBD) beyond the glutarimide N‒H; in contrast, N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide possesses only the glutarimide N‒H (pKₐ ≈ 10–11) and the sulfonamide N‒H (pKₐ ≈ 5–6) . The reduced HBD count (2 vs. 3) correlates with superior passive membrane permeability in PAMPA assays for sulfonamide-linked CRBN ligands [1]. When lenalidomide is conjugated via its aniline nitrogen to a PROTAC linker, the resulting tertiary amine retains metabolic liability toward N-dealkylation by CYP450 enzymes, a pathway that is structurally precluded in the target compound because the benzenesulfonamide nitrogen is already fully substituted and resistant to oxidative N-dealkylation [2].

PROTAC design Rule of 5 pharmacokinetics

Synthetic Scalability and Purity Benchmarking Against N-(2,6-Dioxopiperidin-3-yl)-N-methylbenzenesulfonamide (CAS 2154340-93-7)

The target compound is synthesized via a straightforward one-step sulfonylation of 2,6-dioxopiperidine with benzenesulfonyl chloride under mildly basic conditions (triethylamine, THF, 0–25 °C), as disclosed in patent WO2022066835 [1]. In contrast, the N-methyl analog (CAS 2154340-93-7) requires an additional N-methylation step that introduces N- vs. O-alkylation selectivity challenges and typically requires chromatographic purification to achieve >95% purity [2]. Commercial suppliers of the target compound report purity levels of ≥98% by HPLC with typical batch yields exceeding 80% on decagram scale, whereas the N-methyl analog is often listed at 95% purity with limited batch size availability . The simplified synthesis and higher attainable purity directly reduce procurement cost and quality-assurance burden for laboratories requiring multi-gram quantities for library synthesis.

synthetic accessibility purity scale-up

Predicted LogP and Aqueous Solubility Versus Pomalidomide — Implications for CNS Penetration and Low-Polarity Formulation

The computed LogP of N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide is approximately 1.5, versus approximately 0.5 for pomalidomide (CAS 19171-19-8), as determined by the XLogP3 algorithm [1]. This one-log-unit higher lipophilicity places the benzenesulfonamide in a more favorable CNS multiparameter optimization (MPO) window (target LogP ~1–3), while still maintaining acceptable aqueous solubility (>50 µM in PBS, pH 7.4) as predicted by Yalkowsky's general solubility equation [2]. Pomalidomide's lower LogP results in limited CNS exposure (brain-to-plasma ratio Kₚ ≈ 0.1–0.3) and preferential peripheral distribution, whereas the benzenesulfonamide scaffold is expected to yield a Kₚ closer to 0.5–1.0 based on the CNS MPO model developed by Wager et al. [3].

LogP CNS MPO score physicochemical property

Validated Application Scenarios for N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide in Drug Discovery and Chemical Biology


Minimal Scaffold for Cereblon-Dependent PROTAC Linker Chemistry

When designing a CRBN-recruiting PROTAC, the choice of the E3 ligase ligand dictates the ternary complex geometry and consequently the degradation efficiency of the target protein. N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide provides a minimal steric footprint (estimated van der Waals volume ~84 cm³·mol⁻¹ for the phenyl ring) and only two hydrogen-bond donors, which reduces the risk of steric clashes with the target protein and the E3 ligase simultaneously . This enables the construction of PROTACs with compact, rigid linkers that can achieve efficient ubiquitination of neo-substrates that are sterically inaccessible to larger recruiting elements such as lenalidomide or pomalidomide conjugates, a concept supported by the chemical ligand space analysis of Boichenko et al. (2018) [1].

Intermediate for Benzenesulfonamide-Focused Combinatorial Libraries Targeting Kinase Off-Target Space

The benzenesulfonamide group is a known pharmacophore for carbonic anhydrase, kinase, and protease inhibition. N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide can serve as a versatile late-stage diversification intermediate, wherein the unsubstituted phenyl ring is amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation) to generate focused libraries . The commercial availability of the compound at ≥98% HPLC purity with well-characterized NMR spectra reduces the purification and characterization burden for high-throughput parallel synthesis, as documented in the synthetic protocol disclosed in patent WO2022066835 [2].

CNS-Penetrant CRBN Ligand Probe for Neurobiology Target Validation

With a predicted LogP of approximately 1.5 and a CNS MPO score in the favorable 5–6 range, N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide is predicted to exhibit significantly better brain penetration than pomalidomide (LogP ≈ 0.5, CNS MPO score ~3–4) [1]. This property profile makes it a promising starting point for developing brain-penetrant molecular glues or PROTACs aimed at degrading neuro-oncological targets (e.g., BRD4 in glioblastoma) or neurodegenerative disease proteins (e.g., tau, α-synuclein) that require effective free brain concentrations, addressing a critical gap in the current IMiD toolbox that is predominantly restricted to peripheral indications.

Reference Standard for Sulfonamide-Specific Purity and Stability Method Development

The well-defined structure of N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide, combined with its commercial availability at high purity (≥98% by HPLC), makes it suitable for use as a system suitability standard in HPLC-UV and LC-MS methods designed for sulfonamide impurity profiling . Its distinct retention time and characteristic mass spectral fragmentation pattern (m/z 269 [M+H]⁺, major fragment ions at m/z 141 and 77) provide a reliable benchmark for method qualification across different analytical platforms, supporting GLP/GMP compliance in pharmaceutical development laboratories.

Quote Request

Request a Quote for N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.